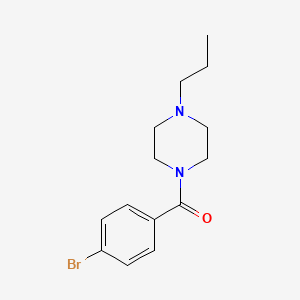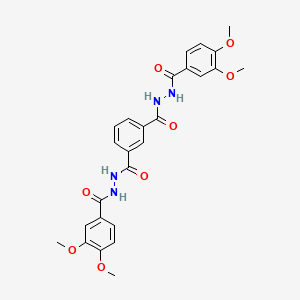
N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide, also known as EMD 386088, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit interesting biochemical and physiological effects.
作用機序
The mechanism of action of N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide 386088 involves its binding to the 5-HT7 receptor and blocking its activation by serotonin. This results in a decrease in the downstream signaling pathways that are involved in the regulation of various physiological processes. By selectively targeting the 5-HT7 receptor, N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide 386088 avoids the side effects that are commonly associated with non-selective serotonin receptor antagonists.
Biochemical and Physiological Effects:
N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide 386088 has been found to exhibit interesting biochemical and physiological effects in various studies. In addition to its selective antagonism of the 5-HT7 receptor, it has also been found to exhibit moderate affinity for the 5-HT1A receptor and the dopamine D2 receptor. This suggests that it may have additional effects on other neurotransmitter systems.
実験室実験の利点と制限
One of the main advantages of N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide 386088 for lab experiments is its selectivity for the 5-HT7 receptor. This allows researchers to study the specific effects of blocking this receptor without interfering with other serotonin receptors. However, one limitation of N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide 386088 is its relatively low potency compared to other selective 5-HT7 receptor antagonists. This may require higher concentrations of the compound to achieve the desired effects, which could increase the risk of off-target effects.
将来の方向性
There are several future directions for the study of N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide 386088 and its potential applications in scientific research. One area of interest is in the development of more potent and selective 5-HT7 receptor antagonists based on the structure of N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide 386088. Another area of interest is in the study of the effects of N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide 386088 on other neurotransmitter systems, such as the dopamine system. Additionally, the potential therapeutic applications of N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide 386088 for neurological disorders warrant further investigation.
合成法
The synthesis of N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide 386088 involves a multi-step process that starts with the reaction of 2,3-difurylquinoxaline with 1,4-dibromobutane to form a dibromide intermediate. This intermediate is then reacted with 4-phenylpiperazine and sodium ethoxide to form the desired product, N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide.
科学的研究の応用
N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide 386088 has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of neuroscience, where it has been found to act as a selective antagonist of the 5-HT7 receptor. This receptor is involved in the regulation of various physiological processes, including mood, cognition, and sleep. By blocking the 5-HT7 receptor, N-(2,3-di-2-furyl-6-quinoxalinyl)-4-phenyl-1-piperazinecarbothioamide 386088 could potentially be used to treat various neurological disorders, such as depression and anxiety.
特性
IUPAC Name |
N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O2S/c35-27(32-14-12-31(13-15-32)20-6-2-1-3-7-20)28-19-10-11-21-22(18-19)30-26(24-9-5-17-34-24)25(29-21)23-8-4-16-33-23/h1-11,16-18H,12-15H2,(H,28,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCCXJXKGHAFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CO5)C6=CC=CO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4979942.png)


![methyl 4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4979971.png)
![4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4979983.png)

![1-(4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B4980002.png)
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B4980008.png)
![1-chloro-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4980023.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B4980030.png)
![2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4980038.png)

![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4980048.png)